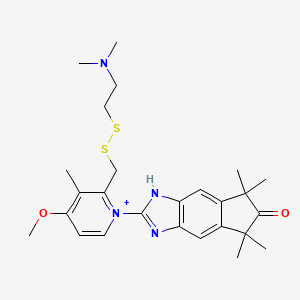

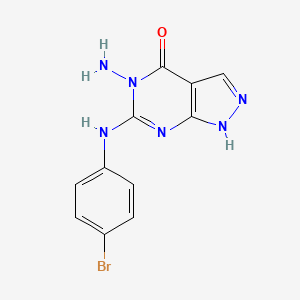

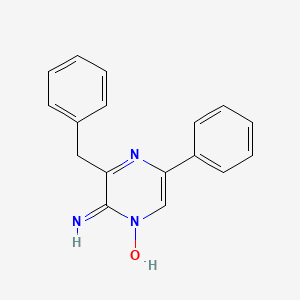

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

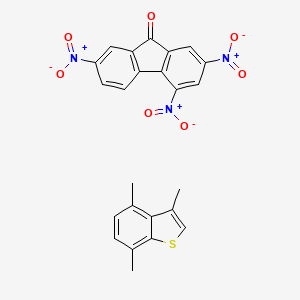

4H-Pirazolo(3,4-d)pirimidin-4-ona, 1,5-dihidro-5-amino-6-((4-bromofenil)amino)- es un compuesto heterocíclico que ha suscitado un gran interés en el campo de la química medicinal. Este compuesto forma parte de la familia de las pirazolopirimidinas, conocida por sus diversas actividades biológicas, incluidas las propiedades anticancerígenas, antivirales y antiinflamatorias .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4H-Pirazolo(3,4-d)pirimidin-4-ona, 1,5-dihidro-5-amino-6-((4-bromofenil)amino)- suele implicar reacciones de varios pasos. Un método común incluye la ciclación de precursores apropiados en condiciones controladas. Por ejemplo, se ha desarrollado una síntesis de tres componentes asistida por microondas, que implica la reacción de 5-aminopirazol-4-carboxilatos de metilo, ortoformiato de trimetilo y aminas primarias . Otro método implica la síntesis asistida por ultrasonidos, que ha demostrado mejorar los rendimientos y reducir los tiempos de reacción .

Métodos de Producción Industrial

Los métodos de producción industrial de este compuesto no están ampliamente documentados, pero probablemente impliquen la ampliación de los métodos de síntesis de laboratorio. El uso de técnicas asistidas por microondas y por ultrasonidos se puede adaptar para la producción a gran escala, lo que garantiza rendimientos y pureza más altos.

Análisis De Reacciones Químicas

Tipos de Reacciones

4H-Pirazolo(3,4-d)pirimidin-4-ona, 1,5-dihidro-5-amino-6-((4-bromofenil)amino)- sufre varias reacciones químicas, entre ellas:

Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al núcleo de la pirazolopirimidina.

Sustitución: Las reacciones de sustitución, en particular las sustituciones nucleofílicas, son comunes para modificar el grupo bromofenilo.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Las condiciones de reacción a menudo implican temperaturas controladas y niveles de pH para garantizar las transformaciones deseadas .

Principales Productos

Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de la pirazolopirimidina, que pueden presentar diferentes actividades biológicas. Por ejemplo, la sustitución del grupo bromofenilo puede conducir a compuestos con propiedades anticancerígenas mejoradas .

Aplicaciones Científicas De Investigación

4H-Pirazolo(3,4-d)pirimidin-4-ona, 1,5-dihidro-5-amino-6-((4-bromofenil)amino)- tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de 4H-Pirazolo(3,4-d)pirimidin-4-ona, 1,5-dihidro-5-amino-6-((4-bromofenil)amino)- implica la inhibición de enzimas y vías específicas. Por ejemplo, se ha demostrado que inhibe la CDK2/ciclina A2, que desempeña un papel crucial en la regulación del ciclo celular . Esta inhibición conduce al arresto del ciclo celular y a la apoptosis en las células cancerosas. Los estudios de acoplamiento molecular han confirmado la capacidad del compuesto para encajar en el sitio activo de la CDK2, formando enlaces de hidrógeno esenciales con aminoácidos clave .

Comparación Con Compuestos Similares

Compuestos Similares

Pirazolo(3,4-d)pirimidina: Este compuesto comparte la misma estructura central pero carece de los grupos bromofenilo y amino.

Pirazolo(4,3-e)(1,2,4)triazolo(1,5-c)pirimidina: Otro derivado con un sistema de anillos diferente, que muestra actividades biológicas similares.

6-Amino-1,2-dihidro-2-β-D-ribofuranosil-4H-pirazolo(3,4-d)pirimidin-4-ona: Un análogo de nucleósido de purina con propiedades anticancerígenas.

Singularidad

4H-Pirazolo(3,4-d)pirimidin-4-ona, 1,5-dihidro-5-amino-6-((4-bromofenil)amino)- es único debido a su patrón específico de sustitución, que mejora su actividad biológica. La presencia de los grupos bromofenilo y amino contribuye a sus potentes propiedades anticancerígenas, convirtiéndolo en un compuesto valioso para futuras investigaciones y desarrollo .

Propiedades

Número CAS |

141300-20-1 |

|---|---|

Fórmula molecular |

C11H9BrN6O |

Peso molecular |

321.13 g/mol |

Nombre IUPAC |

5-amino-6-(4-bromoanilino)-1H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C11H9BrN6O/c12-6-1-3-7(4-2-6)15-11-16-9-8(5-14-17-9)10(19)18(11)13/h1-5H,13H2,(H2,14,15,16,17) |

Clave InChI |

RKBAMNSAZUYMRW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1NC2=NC3=C(C=NN3)C(=O)N2N)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

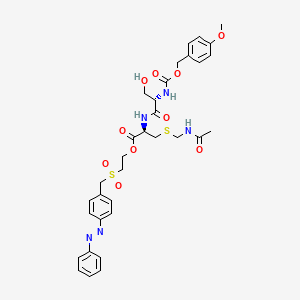

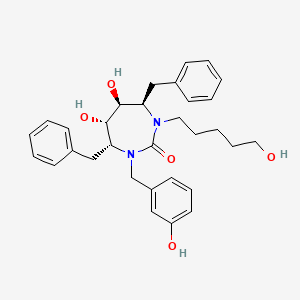

![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B12737089.png)